molecular formula C30H25Cl2N3S B11051459 1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11051459
M. Wt: 530.5 g/mol
InChI Key: NXFHMSJRONLSOS-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of diazacyclopenta[cd]azulenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of thiol groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiol groups would yield sulfoxides or sulfones, while halogen substitution could introduce different halogen atoms into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, disrupting cellular processes, or inducing specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE
  • 1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE

Uniqueness

The uniqueness of 1-(3,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-N~2~-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE lies in its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C30H25Cl2N3S

Molecular Weight

530.5 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2-(4-methylphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H25Cl2N3S/c1-19-10-12-20(13-11-19)26-18-35-28(29(36)33-22-7-3-2-4-8-22)27(21-14-15-24(31)25(32)17-21)23-9-5-6-16-34(26)30(23)35/h2-4,7-8,10-15,17-18H,5-6,9,16H2,1H3,(H,33,36)

InChI Key

NXFHMSJRONLSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)Cl)Cl)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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